

# Navigating the TAM Kinase Inhibitor Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of experimental data for prominent TAM kinase inhibitors, providing researchers, scientists, and drug development professionals with a comparative resource for evaluating these promising cancer therapeutics.

The Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases has emerged as a critical target in oncology. Their role in promoting tumor cell survival, proliferation, metastasis, and drug resistance, coupled with their ability to suppress the anti-tumor immune response, makes them compelling targets for cancer therapy. A growing number of small molecule inhibitors targeting one or more of the TAM kinases are in various stages of preclinical and clinical development. This guide provides a comparative overview of key TAM kinase inhibitors, summarizing their experimental data, detailing relevant experimental protocols, and visualizing their mechanisms of action and experimental workflows.

## **Quantitative Comparison of TAM Kinase Inhibitors**

To facilitate a direct comparison of the preclinical efficacy of various TAM kinase inhibitors, the following tables summarize their inhibitory concentrations (IC50) against TAM kinases and their effects on cancer cell lines.



| Inhibitor                | Target(s)                   | Axl IC50<br>(nM)                | Mer IC50<br>(nM)                | Tyro3<br>IC50 (nM)              | Other<br>Key<br>Targets<br>(IC50 in<br>nM)                                   | Referenc<br>e(s)         |
|--------------------------|-----------------------------|---------------------------------|---------------------------------|---------------------------------|------------------------------------------------------------------------------|--------------------------|
| Bemcentini<br>b (R428)   | AxI                         | 14                              | >50x<br>selective<br>vs Mer     | >100x<br>selective<br>vs Tyro3  | Abl (>100x selective)                                                        | [1][2][3]                |
| Sitravatinib             | TAM,<br>VEGFR,<br>KIT, MET  | ~1.5-20<br>(for target<br>RTKs) | ~1.5-20<br>(for target<br>RTKs) | ~1.5-20<br>(for target<br>RTKs) | VEGFR,<br>KIT, MET                                                           | [4]                      |
| Cabozantin<br>ib (XL184) | VEGFR2,<br>MET, AXL,<br>MER | 7                               | -                               | -                               | VEGFR2<br>(0.035),<br>MET (1.3),<br>RET (5.2),<br>KIT (14.3),<br>Flt3 (11.3) | [5][6][7][8]<br>[9]      |
| ONO-7475                 | Axl, Mer                    | -                               | -                               | -                               | Dual<br>Axl/Mer<br>inhibitor                                                 | [10][11][12]<br>[13][14] |
| MRX-2843                 | Mer, Flt3                   | -                               | -                               | -                               | Dual<br>Mer/Flt3<br>inhibitor                                                | [15][16][17]<br>[18][19] |
| XL092                    | MET,<br>VEGFR2,<br>AXL, MER | 3.4                             | 7.2                             | -                               | MET (15),<br>VEGFR2<br>(1.6)                                                 | [20][21][22]<br>[23]     |
| UNC2025                  | Mer, Flt3                   | 122                             | 0.74 - 2.7                      | -                               | Flt3 (0.8 -<br>3)                                                            | [24][25][26]<br>[27][28] |
| BMS-<br>777607           | c-Met, AxI,<br>Ron, Tyro3   | 1.1                             | -                               | 4.3                             | c-Met (3.9),<br>Ron (1.8)                                                    | [29][30][31]<br>[32][33] |
| Merestinib<br>(LY280165  | MET, AXL,<br>MERTK,         | 2                               | 10                              | 28                              | MET<br>(Ki=2),                                                               | [34][35][36]<br>[37][38] |



Check Availability & Pricing



| 3) | TYRO3 | MST1R      |
|----|-------|------------|
|    |       | (11), FLT3 |
|    |       | (7),       |
|    |       | DDR1/2     |
|    |       | (0.1/7),   |
|    |       | MKNK1/2    |
|    |       | (7)        |

Note: IC50 values can vary depending on the specific assay conditions. Please refer to the cited literature for detailed experimental information.



| Inhibitor             | Cell Line                                  | Assay Type                                 | Key Findings                                                                                     | Reference(s) |
|-----------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------|--------------|
| Bemcentinib<br>(R428) | MDA-MB-231<br>(Breast), 4T1<br>(Breast)    | Invasion Assay,<br>Cell Viability<br>(MTT) | Dose-dependently suppressed invasion. IC50 of ~2.0µM for primary CLL B cells.                    | [39][40]     |
| Sitravatinib          | Various solid<br>tumor cell lines          | Anti-proliferative assays                  | Demonstrated anti-proliferative effects in vitro.                                                | [4]          |
| Cabozantinib          | -                                          | -                                          | Inhibits tumor cell migration, proliferation, and induces cell death in preclinical models.      | [5]          |
| ONO-7475              | EGFR-mutant<br>NSCLC cells                 | Cell Viability,<br>Colony<br>Formation     | Sensitized AXL- overexpressing cells to EGFR- TKIs; suppressed emergence of drug-tolerant cells. | [11][13]     |
| MRX-2843              | Human<br>glioblastoma<br>cells             | Cell Viability,<br>Apoptosis Assay         | Inhibited cell<br>growth and<br>induced<br>apoptosis.                                            | [16]         |
| XL092                 | NCI-H441, Hs<br>746T, SNU-5,<br>MDA-MB-231 | Tumor Growth Inhibition (Xenograft)        | Dose-dependent<br>tumor growth<br>inhibition; tumor                                              | [20]         |



|                           |                                    |                                                   | regression in NCI-H441 model.                                                                   |          |
|---------------------------|------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------|----------|
| UNC2025                   | Acute leukemia<br>cell lines       | Apoptosis, Proliferation, Colony Formation Assays | Inhibited MERTK signaling, induced apoptosis, and inhibited proliferation and colony formation. | [24]     |
| BMS-777607                | GTL-16, H1993,<br>U87 (Met-driven) | Proliferation<br>Assay                            | Selective inhibition of proliferation in Met-driven tumor cell lines.                           | [33]     |
| Merestinib<br>(LY2801653) | KM-12 (Colon)                      | p-NTRK1<br>Inhibition,<br>Proliferation<br>Assay  | Potent inhibition of p-NTRK1 and anti-proliferative response.                                   | [34][35] |

# **Experimental Protocols**

Detailed and reproducible experimental protocols are crucial for the evaluation of scientific findings. Below are representative methodologies for key in vitro assays used to characterize TAM kinase inhibitors.

## **Kinase Inhibition Assay (Biochemical Assay)**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

#### Materials:

- Recombinant human TAM kinase (e.g., Axl, Mer, Tyro3)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)



- ATP (Adenosine triphosphate)
- Substrate peptide or protein
- Test compound (inhibitor)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microplate, add the kinase, substrate, and kinase buffer.
- Add the diluted test compound to the wells. A DMSO-only well serves as the negative control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value using a non-linear regression analysis.

## **Cell Viability Assay (MTT Assay)**

Objective: To assess the effect of a compound on the metabolic activity of cultured cells, as an indicator of cell viability.

#### Materials:

Cancer cell line of interest



- · Complete cell culture medium
- Test compound (inhibitor)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

# Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language for



Graphviz, illustrate the canonical TAM kinase signaling pathway and a typical preclinical experimental workflow for evaluating a TAM kinase inhibitor.



Click to download full resolution via product page

Canonical TAM Kinase Signaling Pathways





Click to download full resolution via product page

Typical Preclinical Experimental Workflow for a TAM Kinase Inhibitor



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting myeloid cells to improve cancer immune therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 17. winshipcancer.emory.edu [winshipcancer.emory.edu]



- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 27. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]
- 28. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. adooq.com [adooq.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 34. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. medchemexpress.com [medchemexpress.com]
- 38. selleckchem.com [selleckchem.com]
- 39. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]



- 40. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the TAM Kinase Inhibitor Landscape: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2828974#reproducibility-of-tam-in-2-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com